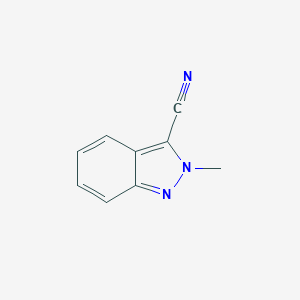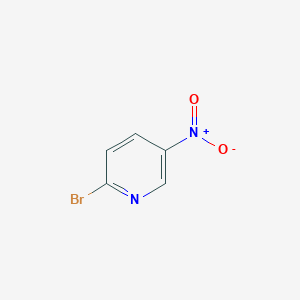
2-Bromo-5-nitropyridine
Vue d'ensemble
Description
2-Bromo-5-nitropyridine is an off-white to light yellow crystal . It is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It is also used in the synthesis of 2-pyridyl analogs .
Synthesis Analysis
The synthesis of 2-Bromo-5-nitropyridine involves the reaction of 2-amino-5-bromopyridine with a catalyst and hydrogen peroxide . The reaction is carried out at controlled temperatures and the product is obtained after cooling, filtration, and crystallization .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-nitropyridine is C5H3BrN2O2 . The molecular weight is 202.99 .Chemical Reactions Analysis
2-Bromo-5-nitropyridine is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It is also used in the synthesis of 2-pyridyl analogs .Physical And Chemical Properties Analysis
2-Bromo-5-nitropyridine is a solid with a boiling point of 145-147 °C/10 mmHg and a melting point of 139-141 °C . Its density is 1.8±0.1 g/cm3 .Applications De Recherche Scientifique
Preparation of Boc-Protected (Piperazin-1-ylmethyl)Biaryls
2-Bromo-5-nitropyridine is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . This process is significant in the field of organic chemistry, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic materials.
Synthesis of 2-Pyridyl Analogs
Another application of 2-Bromo-5-nitropyridine is in the synthesis of 2-pyridyl analogs . Pyridyl analogs are important in medicinal chemistry as they are often used as building blocks in the synthesis of various therapeutic agents.
Safety and Hazards
2-Bromo-5-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers A case report titled “Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report” discusses a case of a 40-year-old man who suffered skin and respiratory tract exposure to leaked 5-Bromo-2-nitropyridine at work . The patient rapidly developed dizziness, fatigue, nausea, vomiting, chest distress, diffuse cyanosis, and coma . This case highlights that 5-bromo-2-nitropyridine can be absorbed through the skin and respiratory tract, resulting in methemoglobinemia and delayed encephalopathy .
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-5-nitropyridine is the respiratory system . This compound interacts with the cells in the respiratory system, leading to various physiological changes.
Mode of Action
2-Bromo-5-nitropyridine is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It is also used in the synthesis of 2-pyridyl analogs
Biochemical Pathways
It is known that the compound plays a role in the synthesis of biaryls and 2-pyridyl analogs . These substances can have various downstream effects, depending on their specific structures and properties.
Result of Action
The molecular and cellular effects of 2-Bromo-5-nitropyridine’s action are largely dependent on its role in the synthesis of other compounds. For instance, in the synthesis of biaryls and 2-pyridyl analogs, the compound serves as a key intermediate . The resulting compounds could have a variety of effects, depending on their specific structures and properties.
Propriétés
IUPAC Name |
2-bromo-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUFTVUBFFESEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196327 | |
| Record name | 2-Bromo-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-nitropyridine | |
CAS RN |
4487-59-6 | |
| Record name | 2-Bromo-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4487-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004487596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4487-59-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-Bromo-5-nitropyridine frequently used in studies investigating solvent effects on reactions?
A1: 2-Bromo-5-nitropyridine is a particularly useful substrate for studying solvent effects in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is influenced by the ability of the solvent to engage in hydrogen bonding. Research has shown that solvents with strong hydrogen bond donor (HBD) properties, such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO), can significantly impact the reaction rate. [, ] These solvents interact with the amine nucleophile, affecting its availability for the SNAr reaction with 2-Bromo-5-nitropyridine.
Q2: How does the structure of 2-Bromo-5-nitropyridine make it suitable for Suzuki-Miyaura coupling reactions?
A2: The presence of the bromine atom in 2-Bromo-5-nitropyridine makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [] This reaction allows for the formation of a carbon-carbon bond between the aromatic ring of 2-Bromo-5-nitropyridine and a variety of boronic acid derivatives. This versatility is crucial for building complex molecules, including those with biaryl motifs which are prevalent in pharmaceuticals and materials.
Q3: Can the reactivity of 2-Bromo-5-nitropyridine in SNAr reactions be correlated to measurable parameters?
A3: Yes, the reactivity of 2-Bromo-5-nitropyridine in SNAr reactions correlates well with both Hammett’s substituent constants and Kamlet-Taft’s solvatochromic parameters. [, ] The negative Hammett ρ value indicates that electron-donating substituents on the nucleophile accelerate the reaction. The strong correlation with Kamlet-Taft’s parameters (α, β, π*) allows for quantitative analysis of how solvent properties, such as hydrogen bond donating ability and polarity/polarizability, influence the reaction rate.
Q4: Have any computational studies been conducted on reactions involving 2-Bromo-5-nitropyridine?
A4: While the provided abstracts do not mention specific computational studies, they highlight the application of multiparameter correlation analysis using Kamlet-Taft’s solvatochromic parameters. [, ] This approach indirectly incorporates computational chemistry principles by using experimentally determined solvent parameters to model and predict reactivity trends. Further computational studies, such as density functional theory (DFT) calculations, could provide deeper insights into the reaction mechanisms and transition states involved in reactions with 2-Bromo-5-nitropyridine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



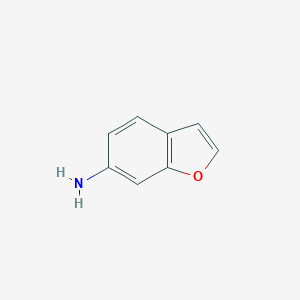
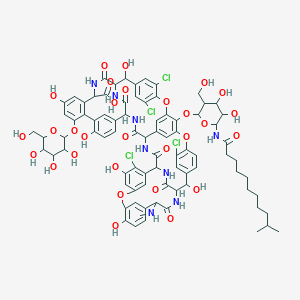
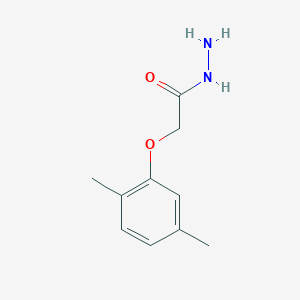

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)
![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)



![bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B18106.png)
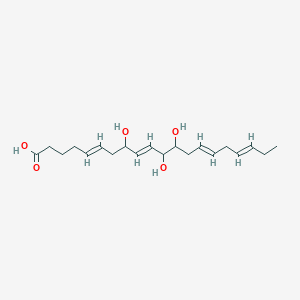
![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)

